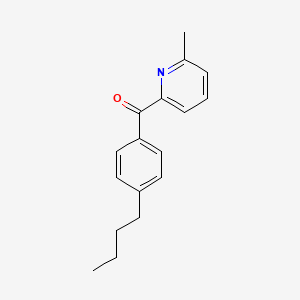

2-(4-Butylbenzoyl)-4-methylpyridine

Overview

Description

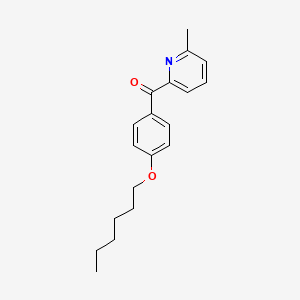

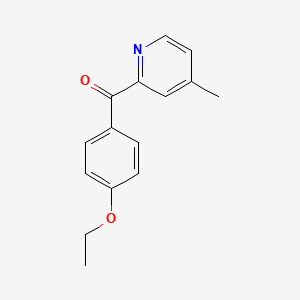

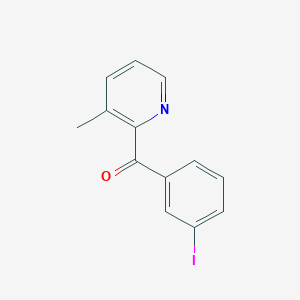

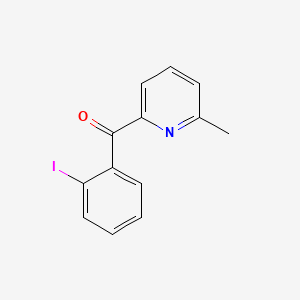

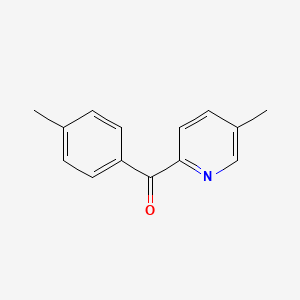

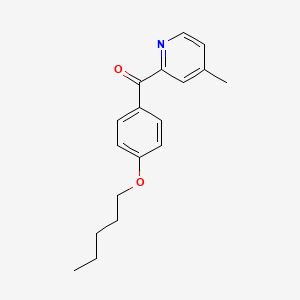

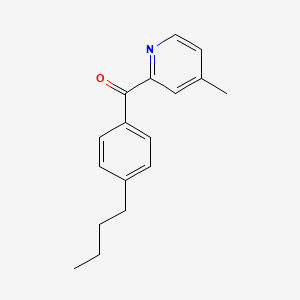

The compound “2-(4-Butylbenzoyl)-4-methylpyridine” is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine is structurally related to benzene, with one CH group replaced by nitrogen . The “4-Butylbenzoyl” part suggests a butyl group (a four carbon alkyl group) attached to a benzoyl group (a benzene ring attached to a carbonyl group) is present .

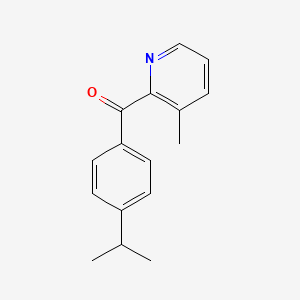

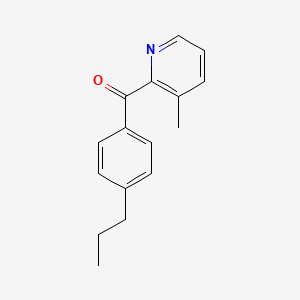

Molecular Structure Analysis

The molecular structure of “2-(4-Butylbenzoyl)-4-methylpyridine” would likely consist of a pyridine ring with a methyl group at the 4-position and a 4-butylbenzoyl group at the 2-position .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Butylbenzoyl)-4-methylpyridine” would depend on its specific structure. Pyridine is a polar molecule and is miscible with water. It has a strong, unpleasant odor. The presence of the butylbenzoyl group would likely make the compound more hydrophobic .Scientific Research Applications

Hydrogen Bonded Supramolecular Association

One significant application of compounds related to 2-(4-Butylbenzoyl)-4-methylpyridine involves hydrogen-bonded supramolecular associations. The research on molecular salts, including 2-amino-4-methylpyridinium with various benzoates, highlights their capability to form organic salts through proton transfer. These salts exhibit extensive hydrogen bonding and other noncovalent interactions, contributing to the formation of supramolecular chains and 1D to 3D framework structures (Khalib, Thanigaimani, Arshad, & Razak, 2014).

Metal Complex Formation

Another area of application is in the formation of metal complexes. Studies have shown that derivatives of 2-amino-4-methylpyridine can act as ligands in tridentate chelates for various metal ions. These complexes, both mononuclear and binuclear, involving metals like Mn, Fe, Co, Ni, Cu, and Zn, have been explored for their magnetic, spectral, and electrochemical properties (Gagne, Marritt, Marks, & Siegl, 1981).

Electrospray Mass Spectrometry

Derivatives of 4-methylpyridine have been used in electrospray mass spectrometry for the analysis of N-linked carbohydrates. The study of various derivatives, including those related to 4-aminobenzoic acid, has provided insights into the optimal conditions for mass spectrometric analysis, enhancing the understanding of carbohydrate structure and function (Harvey, 2000).

Crown Ether Synthesis

Research has been conducted on the synthesis of new benzo-15-crown-5 ethers using derivatives of 2-amino-4-methylpyridine. These crown ethers have been explored for their potential in forming crystalline complexes with sodium perchlorate, showcasing their utility in the field of host-guest chemistry and supramolecular assembly (Hayvalı, Hayvalı, Kılıç, Hökelek, & Weber, 2003).

Hydrodesulfurization and Hydrodenitrogenation Studies

Studies involving 2-methylpyridine, a compound structurally similar to 2-(4-Butylbenzoyl)-4-methylpyridine, have contributed significantly to the understanding of hydrodesulfurization and hydrodenitrogenation processes. These processes are crucial in the petroleum refining industry for the removal of sulfur and nitrogen compounds from crude oil (Egorova & Prins, 2004).

Mechanism of Action

Biochemical Pathways

It has been suggested that the compound may exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. These activities suggest that the compound may affect multiple pathways related to inflammation, oxidative stress, and cell proliferation.

Result of Action

Given the compound’s potential anti-inflammatory, antioxidant, and anticancer activities, it may be hypothesized that the compound could modulate the expression of genes related to these processes, alter protein function, or affect cellular signaling pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For instance, 2-(4-Butylbenzoyl)-4-methylpyridine is a yellow crystalline powder that is sparingly soluble in water but soluble in organic solvents, which could influence its distribution and action in a biological system.

Future Directions

properties

IUPAC Name |

(4-butylphenyl)-(4-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-3-4-5-14-6-8-15(9-7-14)17(19)16-12-13(2)10-11-18-16/h6-12H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UITCCYHQESETAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Butylbenzoyl)-4-methylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.